molecular formula C6H13NO B1267559 2-Ethylbutanamide CAS No. 1114-38-1

2-Ethylbutanamide

Cat. No. B1267559
CAS RN: 1114-38-1
M. Wt: 115.17 g/mol
InChI Key: QVEMWYGBLHQEAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Ethylbutanamide and its derivatives involves multiple strategies, including enantioselective synthesis and metal-free oxidative cascades. One approach to synthesize chiral intermediates like Ethyl(R)-2-hydroxy-4-phenylbutanate, which is related to 2-Ethylbutanamide, employs orthogonal experiments to optimize the synthesis process, utilizing sodium bisulfite for purity enhancement (Liu-jian Duan, 2009). Another innovative method involves metal-free oxidative 1,2-arylmethylation cascades, highlighting the assembly of 2,2-disubstituted-N-arylbutanamides through methylation and aryl migration, using organic peroxide as a methyl resource, demonstrating broad substrate scope and excellent functional group tolerance (Fang-Lin Tan et al., 2016).

Molecular Structure Analysis

The molecular structure of 2-Ethylbutanamide derivatives has been elucidated through various analytical techniques. For instance, N-(Pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide's crystal structure was determined by single-crystal X-ray diffraction analysis, revealing a monoclinic space group and stabilizing intermolecular hydrogen bonds (Xue Si, 2009).

Chemical Reactions and Properties

2-Ethylbutanamide undergoes various chemical reactions, leading to the synthesis of novel compounds. The reaction of tetracyanoethylene with aldehydes, such as isobutyraldehyde or 2-ethylbutanal, in the presence of a hydrohalogen acid, yields 2-halo-6-hydroxy-5,5-dimethyl(ethyl)-5,6-dihydro-3,4,4-pyridinetricarbonitriles, showcasing its versatility in forming complex structures (A. V. Eremkin et al., 2006).

Physical Properties Analysis

The physical properties of 2-Ethylbutanamide derivatives have been studied through experimental and theoretical methods. For example, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized and characterized, with its molecular geometry optimized using density functional theory (DFT), providing insights into its vibrational assignments, geometric parameters, and potential sites for hydrogen bonding (Muhammad Haroon et al., 2018).

Chemical Properties Analysis

The chemical properties of 2-Ethylbutanamide and its analogs have been explored through their reactivity and potential as intermediates in various organic reactions. For instance, the synthesis of 2-ethyl-5-methylhexanamide and other products from barbiturate decomposition highlights the compound's role in complex chemical transformations, further demonstrating the diverse hydrogen-bonding motifs observed in its crystal structures (G. Nichol & W. Clegg, 2011).

Scientific Research Applications

Toxicity Studies

  • Subchronic Toxicity Study in Rats : A 13-week subchronic toxicity study of 2-Ethylbutanal (a related compound) was conducted in F344 rats, focusing on oral toxicity and effects on body weight, hematology, serum biochemistry, and organ weights. This study offers insights into the potential toxicological profile of 2-Ethylbutanamide-like compounds (Matsushita et al., 2018).

Pharmacological Applications

  • Ethosuximide Research : Ethosuximide, a compound structurally similar to 2-Ethylbutanamide, has been extensively studied for its application in treating 'petit mal' seizures. It's valuable for understanding the pharmacological effects of related compounds in the treatment of absence epilepsy (Gören & Onat, 2007).

  • Antitubercular Drug Development : Research on compounds like 2-Ethylbutanamide, such as the development of SQ109 from a combinatorial library of 1,2-ethylenediamines, shows potential for new antitubercular drugs. These studies highlight how structural analogs of 2-Ethylbutanamide could contribute to the development of novel therapeutics (Protopopova et al., 2005).

  • Optic Nerve Protection Research : Investigations into the protective potential of certain extracts against drug-induced optic nerve damage, such as from ethambutol, can provide insights into the neuroprotective applications of related compounds (Elna et al., 2017).

Safety And Hazards

2-Ethylbutanamide is classified as a warning under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-ethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-3-5(4-2)6(7)8/h5H,3-4H2,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEMWYGBLHQEAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90284559
Record name 2-Ethylbutanamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylbutanamide

CAS RN

1114-38-1
Record name Butanamide, 2-ethyl-
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Ethylbutanamide
Source EPA DSSTox
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Record name 2-ETHYLBUTYRAMIDE
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Record name 2-Ethylbutanamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
ND Kimpe, R Verhé, LD Buyck, J Chys… - Organic Preparations …, 1978 - Taylor & Francis
… Direct Conversion of Aldehydes into N-Monosubstituted Amides IV The general procedure is illustrated by the conversion of 2-ethylbutanal into N-(t-butyl)-2-ethylbutanamide IVf. A mix…
Number of citations: 23 www.tandfonline.com
J Tabei, R Nomura, F Sanda, T Masuda - Macromolecules, 2003 - ACS Publications
Achiral N-propargylamides, ie, N-propargyl-3-methylbutanamide (1), N-propargyl-2-ethylbutanamide (2), and N-propargyl-3,3-dimethylbutanamide (3), were polymerized with (nbd)Rh + …
Number of citations: 70 pubs.acs.org
JM Gaudin, T Lander, O Nikolaenko - Chemistry & Biodiversity, 2008 - Wiley Online Library
… Two of these, the 2-ethyl-N-isopropylN-methylbutanamide and N,N-diallyl-2-ethylbutanamide combine both the positive aspects, and are thus very good candidates for use in functional …
Number of citations: 19 onlinelibrary.wiley.com
Y Xie, B Huang, K Yu, F Shi, T Liu, W Xu - Bioorganic & medicinal …, 2013 - Elsevier
Recently, many natural products, especially some plant-derived polyphenols have been found to exert antiviral effects against influenza virus and show inhibitory activities on …
Number of citations: 73 www.sciencedirect.com
N De Kimpe, R Verhe, L De Buyck, J Chys… - The Journal of …, 1978 - ACS Publications
… In some batches a small amount (1-3%) of iV-tert-butyl-2-ethylbutanamide (4e) was present in the distilled product, probably due to capture of moisture during the distillation procedure. …
Number of citations: 19 pubs.acs.org
S HASHIMOTO, O KIRINO, K FURUZAWA, H OHSHIO - J. Pesticide Sci, 1983 - jlc.jst.go.jp
… d-isomer of 2-ethylbutanamide (PEB and Me-PEB) was about three times higher than that of the l-isomer in the pot test. Similar results were obtained with the petri dish test. On the other …
Number of citations: 2 jlc.jst.go.jp
橋本俊一, 桐野修, 古沢久仁彦, 大塩裕陸 - Journal of Pesticide Science, 1983 - jlc.jst.go.jp
… d-isomer of 2-ethylbutanamide (PEB and Me-PEB) was about three times higher than that of the l-isomer in the pot test. Similar results were obtained with the petri dish test. On the other …
Number of citations: 0 jlc.jst.go.jp
GK Mittapalli, E Roberts - Bioorganic & medicinal chemistry letters, 2014 - Elsevier
… It appeared to be the preferable anilide substitutions were 2-ethylbutanamide, 3,5-dimethylisoxaxol-4-yl acetamide and 3,5-dimethylisoxaxol-4-yl urea similar to JNJ series. Novartis …
Number of citations: 34 www.sciencedirect.com
AE Jacobson - Proceedings, Committee on Problems of Drug …, 1988 - Citeseer
… CPDD 0013, N-(Aminocarbonyl)-2-bromo-2-ethylbutanamide (Carbromal) This drug may be metabolized to a barbiturate-like compound or to a bromide carrier. It is active in the …
Number of citations: 7 citeseerx.ist.psu.edu
S Tachimori, T Yaita, S Suzuki… - Emerging Trends in …, 2008 - researchgate.net
Abstract Development of separation processes for the Partitioning & Transmutation (P&T) has been carried out in Japan for more than 30 years. From the Three Group Partitioning (3GP) …
Number of citations: 3 www.researchgate.net

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